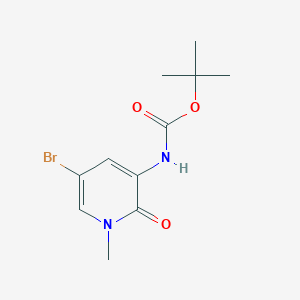

Tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-ylcarbamate

Beschreibung

Historical Development of Pyridinone Scaffolds in Medicinal Chemistry

Pyridinones, six-membered heterocycles containing one nitrogen and one oxygen atom, have emerged as privileged scaffolds in drug design due to their tunable electronic properties and hydrogen-bonding capacity. Early applications focused on antiviral therapies, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, where pyridinone derivatives demonstrated potent activity against wild-type and resistant viral strains. The scaffold’s ability to mimic peptide bonds and interact with kinase hinge regions expanded its utility into oncology and inflammatory diseases. For example, pyridinone-based kinase inhibitors exploit the oxygen atom’s role in forming critical hydrogen bonds with ATP-binding pockets. Over the past decade, advances in synthetic methodologies, such as condensation reactions and transition-metal-catalyzed functionalizations, have enabled precise modulation of pyridinone derivatives’ lipophilicity, solubility, and target affinity.

Significance of Carbamate Functionality in Bioactive Molecules

Carbamates, characterized by an -O-CO-NR2 group, serve as stable bioisosteres for esters and amides while offering enhanced metabolic resistance. Their incorporation into drug candidates improves membrane permeability and prolongs systemic exposure by resisting hydrolysis by esterases and proteases. In tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-ylcarbamate, the tert-butyl carbamate moiety introduces steric bulk, which can modulate interactions with enzymatic active sites or reduce crystallization tendencies during formulation. Carbamates also act as prodrug moieties, as seen in antiviral agents where they mask polar groups to enhance absorption. The tert-butyl group specifically confers lipophilicity, potentially improving blood-brain barrier penetration for central nervous system targets.

Position of Tert-Butyl 5-Bromo-1-Methyl-2-Oxo-1,2-Dihydropyridin-3-Ylcarbamate Within Chemical Space

This compound occupies a unique niche in chemical space due to its multifunctional substituents:

- Pyridinone Core : Provides a planar, aromatic system capable of π-π stacking and hydrogen bonding.

- Bromine at C5 : Serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups.

- Methyl Group at N1 : Enhances metabolic stability by blocking oxidative dealkylation pathways.

- Tert-Butyl Carbamate at C3 : Balances solubility and lipophilicity while offering steric protection against enzymatic degradation.

Comparative analyses with analogues like methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate highlight the carbamate’s role in reducing polarity (clogP increase from 1.2 to 2.8), which is critical for optimizing pharmacokinetic profiles.

Nomenclature and Classification Considerations

The systematic IUPAC name, tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-ylcarbamate, derives from the parent pyridinone structure:

- Pyridin-3-yl : Indicates substitution at position 3 of the pyridine ring.

- 2-Oxo-1,2-dihydro : Denotes a ketone at position 2 and partial saturation between N1 and C2.

- 5-Bromo-1-methyl : Specifies bromine at position 5 and a methyl group on N1.

- Tert-Butylcarbamate : Refers to the carbamate ester with a tert-butyl group attached to the oxygen.

Structurally, this compound belongs to the dihydropyridinone subclass, characterized by a non-aromatic, partially saturated ring. Its classification as a carbamate further aligns it with prodrugs and protease inhibitors where hydrolytic stability is paramount.

Eigenschaften

IUPAC Name |

tert-butyl N-(5-bromo-1-methyl-2-oxopyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(16)13-8-5-7(12)6-14(4)9(8)15/h5-6H,1-4H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCQHYOYNWJJBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CN(C1=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-ylcarbamate typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for scaling up the synthesis from laboratory to industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-ylcarbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield the corresponding azide derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-ylcarbamate exhibit significant anticancer properties. The compound's structural features allow it to interact with biological targets involved in cancer progression. For instance, derivatives of dihydropyridine have been shown to inhibit specific kinases that play crucial roles in tumor growth and metastasis.

Neuroprotective Effects

Research has also pointed towards the neuroprotective effects of this compound. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Agricultural Science

Pesticide Development

The compound's structure makes it a candidate for the development of new agrochemicals. Its bromine atom can enhance bioactivity against pests while maintaining low toxicity to non-target organisms. Preliminary evaluations have shown that derivatives can act as effective insecticides or fungicides, providing a potential avenue for sustainable agricultural practices.

Material Science

Polymer Chemistry

In material science, tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-ylcarbamate can be used as a building block for synthesizing polymers with specific properties. Its functional groups allow for modifications that can tailor the mechanical and thermal properties of the resulting materials.

Case Studies and Research Findings

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that a derivative of this compound showed promising results in inhibiting the proliferation of breast cancer cells by targeting specific signaling pathways involved in cell cycle regulation.

- Neuroprotection : Another investigation focused on the neuroprotective effects of related compounds in animal models of neurodegeneration. Results indicated a significant reduction in neuronal death and improvement in cognitive function after treatment with these compounds.

- Agricultural Applications : Field trials conducted on crops treated with formulations containing this compound showed a marked decrease in pest populations without adversely affecting beneficial insects, highlighting its potential as an environmentally friendly pesticide.

Wirkmechanismus

The mechanism by which tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-ylcarbamate exerts its effects involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological activities. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Key Functional Groups and Implications:

- tert-Butyl carbamate : Acts as a protective group for amines, improving stability during synthetic processes.

- Methyl and carbonyl groups : Influence solubility and electronic properties, which may affect crystallization or biological activity.

Comparison with Similar Compounds

However, general inferences can be drawn based on its functional groups and known chemistry of pyridine derivatives.

Hypothetical Structural Analogues:

Key Inferences:

Bromine vs. Chlorine : Bromine’s larger atomic radius may enhance steric hindrance and alter reaction kinetics compared to chloro analogues.

Carbamate Protection : The tert-butyl group likely improves solubility in organic solvents compared to unprotected amines.

Methyl Group : The 1-methyl substituent could hinder rotational freedom, affecting conformational stability.

Limitations:

No experimental data (e.g., reactivity, crystallography, or biological activity) for analogues is available in the provided sources.

Biologische Aktivität

Tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-ylcarbamate (CAS: 1706749-88-3) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

The compound has the following chemical properties:

- Molecular Formula : C11H15BrN2O3

- Molecular Weight : 303.15 g/mol

- Boiling Point : Predicted at 342.5 ± 42.0 °C

- Density : 1.46 ± 0.1 g/cm³

- pKa : 8.51 ± 0.20

These properties suggest that the compound may exhibit stability under various conditions, which is crucial for its biological applications.

Antimicrobial Properties

Research has indicated that compounds with similar dihydropyridine structures exhibit antimicrobial activity. For instance, a study on related pyrimidine derivatives demonstrated significant inhibition of cell proliferation in cancer cell lines, suggesting that tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-ylcarbamate might possess similar properties .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Similar compounds have shown efficacy in reducing inflammatory markers in vitro and in vivo, indicating that further studies could reveal significant therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-ylcarbamate:

- In Vitro Antimicrobial Activity : A study reported that derivatives of dihydropyridine exhibited notable antimicrobial effects against various bacterial strains .

- Anti-cancer Potential : Research into structurally similar compounds has shown promising results in inhibiting cancer cell growth, particularly in breast and lung cancer models .

- Enzyme Inhibition : Some studies have suggested that dihydropyridine derivatives can act as enzyme inhibitors, affecting pathways critical to cellular metabolism and growth .

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Properties | Biological Activity |

|---|---|---|---|

| Tert-butyl (5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbamate | Similar dihydropyridine core | Different position of bromine | Potential anti-cancer activity |

| Tert-butyl (5-chloro-1-methylpyridin-3-carbonyl)carbamate | Chlorine instead of bromine | Potentially different biological activity | Moderate antimicrobial effects |

| Tert-butyl (5-fluoro-pyridinone) | Fluorinated variant | May exhibit enhanced lipophilicity | Notable anti-inflammatory effects |

Q & A

Basic: What synthetic routes are recommended for synthesizing Tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-ylcarbamate?

Methodological Answer:

The synthesis typically involves halogenation and carbamate protection. A plausible route includes:

Pyridine Ring Functionalization: Bromination at the 5-position using NBS (N-bromosuccinimide) under radical or electrophilic conditions.

Carbamate Protection: Reacting the amine group with tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP (4-dimethylaminopyridine) in THF or DCM.

Oxo-Group Introduction: Oxidation of the pyridinone ring using mild oxidizing agents (e.g., MnO₂) to avoid over-oxidation.

- Key Considerations: Monitor reaction progress via TLC or HPLC. Use anhydrous conditions to prevent Boc-group hydrolysis.

- Reference Analogs: Similar pyridine derivatives in (CAS 1138443-96-5) highlight bromine introduction and carbamate stability .

Advanced: How can crystallographic data discrepancies be resolved for this compound?

Methodological Answer:

Discrepancies in X-ray diffraction data (e.g., twinning, poor resolution) require:

Refinement Tools: Use SHELXL for small-molecule refinement, leveraging its robustness for high-resolution or twinned data .

Validation Metrics: Check R-factor convergence, ADP (atomic displacement parameter) consistency, and electron density maps.

Data Collection: Optimize crystal quality by screening solvent systems (e.g., ’s use of iodolactones in polar solvents) .

- Example: For twinned crystals, apply the TWIN/BASF commands in SHELXL to refine twin laws.

Basic: What safety precautions are essential for handling this compound?

Methodological Answer:

Based on SDS for analogous carbamates ( ):

PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing.

Reactivity: Avoid strong oxidizers (e.g., peroxides) and moisture to prevent Boc-group cleavage.

Storage: Store at 2–8°C under nitrogen or argon.

Advanced: How to optimize regioselective bromination in the pyridine ring?

Methodological Answer:

Regioselectivity is influenced by directing groups:

Meta-Directing Effects: The 2-oxo group directs electrophilic bromination to the 5-position.

Catalytic Systems: Use Lewis acids (e.g., FeBr₃) to stabilize transition states.

Competitive Pathways: If ortho/para products form, adjust solvent polarity (e.g., switch from DMF to acetonitrile).

Basic: Which spectroscopic techniques are critical for characterization?

Methodological Answer:

NMR:

- ¹H NMR: Identify methoxy (δ 3.2–3.5 ppm) and tert-butyl (δ 1.3–1.5 ppm) groups.

- ¹³C NMR: Confirm carbamate carbonyl (δ 155–160 ppm).

Mass Spectrometry: ESI-MS to verify molecular ion [M+H]⁺ at m/z 317.18 () .

IR: Detect C=O stretches (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).

Advanced: How to address low yields in alkylation steps during synthesis?

Methodological Answer:

Low yields often stem from steric hindrance or Boc-group instability:

Catalyst Optimization: Use phase-transfer catalysts (e.g., TBABr, ) to enhance nucleophilicity .

Temperature Control: Conduct reactions at 0–5°C to suppress side reactions.

Alternative Alkylating Agents: Replace methyl iodide with dimethyl sulfate for better leaving-group properties.

Basic: What stability considerations apply to this compound?

Methodological Answer:

Chemical Stability: Hydrolytically sensitive; avoid aqueous acids/bases.

Thermal Stability: Decomposes above 150°C (analogous to ’s pyrimidine carbamate) .

Light Sensitivity: Store in amber vials to prevent photodegradation.

Advanced: How to achieve enantiomeric purity in carbamate-modified derivatives?

Methodological Answer:

Chiral Resolution: Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IB).

Asymmetric Synthesis: Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids).

Basic: What toxicological profiles are documented for this compound?

Methodological Answer:

Acute Toxicity: LD₅₀ (oral, rat) data unavailable, but analogous compounds ( ) show moderate toxicity .

Handling Protocols: Follow OSHA guidelines for airborne exposure control (<0.1 mg/m³).

Advanced: How do computational methods predict reactivity in cross-coupling reactions?

Methodological Answer:

DFT Calculations: Model transition states for Suzuki-Miyaura coupling using bromine as a leaving group.

Solvent Effects: Simulate polarity impacts (e.g., DMF vs. THF) on reaction barriers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.